3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a chemical compound with the empirical formula C6H6N2O3 . It has a molecular weight of 154.12 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for “1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is 1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
The compound “1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is solid in form . It has a molecular weight of 154.12 . The storage temperature is at room temperature .Scientific Research Applications
Antimicrobial and Anticancer Properties
A significant area of research involving compounds structurally related to 3-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is in the synthesis and evaluation of their antimicrobial and anticancer activities. For instance, Elewa et al. (2021) explored the synthesis of pyridines from similar compounds and evaluated their antibacterial and antitumor activities. Their findings suggest potential applications in developing new treatments for infections and cancer (Elewa et al., 2021).
Heterocyclic Chemistry
The field of heterocyclic chemistry, particularly the synthesis of new pyridine and fused pyridine derivatives, is another area where related compounds are extensively studied. Al-Issa (2012) reported on the synthesis of a series of pyridine carbonitriles, demonstrating the versatility of these compounds in creating diverse heterocyclic structures (Al-Issa, 2012).
Enaminonitrile Utilization in Synthesis
Enaminonitriles, structurally related to the query compound, are utilized in synthesizing various heterocyclic compounds. Fadda et al. (2012) explored the utility of enaminonitriles in heterocyclic synthesis, leading to new pyrazole, pyridine, and pyrimidine derivatives. This research demonstrates the compound's role in synthesizing pharmaceutically relevant structures (Fadda et al., 2012).
Potential in Water Oxidation Catalysts
Another fascinating application is in the field of catalysis, particularly for water oxidation. Zong and Thummel (2005) investigated the reaction of a related bridging ligand with ruthenium complexes, showing potential in developing efficient water oxidation catalysts (Zong & Thummel, 2005).
Synthesis of Pyrans and Pyrazines
The chemical versatility of related carbonitriles is also evident in the synthesis of pyrans, pyridazines, pyrimidines, pyrazines, and triazine compounds. Abdel-Wahab et al. (2013) reviewed the use of benzoylacetonitriles, similar in function, in synthesizing these heterocycles, highlighting the compound's role in diverse chemical syntheses (Abdel-Wahab et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-21-14(23)5-4-12(20-21)16(24)22-8-2-3-11(10-22)25-15-13(9-17)18-6-7-19-15/h4-7,11H,2-3,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNJOMONDVINRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.